molecular formula C22H19F5N2O4 B12375003 methyl 2-fluoro-6-[3-fluoro-4-[(1R)-1-[[1-[(2,2,2-trifluoroacetyl)amino]cyclopropanecarbonyl]amino]ethyl]phenyl]benzoate

methyl 2-fluoro-6-[3-fluoro-4-[(1R)-1-[[1-[(2,2,2-trifluoroacetyl)amino]cyclopropanecarbonyl]amino]ethyl]phenyl]benzoate

Cat. No.: B12375003
M. Wt: 470.4 g/mol
InChI Key: PONSWFOKRNNNTR-LLVKDONJSA-N
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Description

Bradykinin B1 receptor antagonist 1 is a compound that specifically inhibits the activity of the bradykinin B1 receptor. Bradykinin receptors, including B1 and B2, are part of the kallikrein-kinin system, which plays a crucial role in inflammation, pain, and other physiological processes. The B1 receptor is typically induced during tissue injury or inflammation and is involved in chronic pain and inflammatory responses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bradykinin B1 receptor antagonist 1 involves multiple steps, including the formation of peptide bonds and the incorporation of specific amino acid residues. The synthetic route typically starts with the protection of amino groups, followed by the sequential addition of amino acids using coupling reagents like carbodiimides. The final product is obtained after deprotection and purification .

Industrial Production Methods: Industrial production of bradykinin B1 receptor antagonist 1 involves large-scale peptide synthesis techniques. Solid-phase peptide synthesis (SPPS) is commonly used, where the peptide is assembled on a solid resin support. This method allows for efficient synthesis and easy purification of the final product .

Chemical Reactions Analysis

Types of Reactions: Bradykinin B1 receptor antagonist 1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include modified peptides with altered disulfide bonds or substituted amino acid residues .

Scientific Research Applications

Bradykinin B1 receptor antagonist 1 has a wide range of scientific research applications:

Mechanism of Action

Bradykinin B1 receptor antagonist 1 exerts its effects by binding to the bradykinin B1 receptor, thereby blocking the receptor’s activation by its natural ligand, des-Arg9-bradykinin. This inhibition prevents the downstream signaling pathways that lead to inflammation and pain. The molecular targets involved include G protein-coupled receptors (GPCRs) and secondary messengers like phospholipase C, protein kinase C, and calcium ions .

Comparison with Similar Compounds

Uniqueness: Bradykinin B1 receptor antagonist 1 is unique in its specificity for the B1 receptor, which is induced during chronic inflammation and tissue injury. This specificity makes it particularly useful for studying chronic pain and inflammatory diseases, distinguishing it from B2 receptor antagonists that target acute responses .

Properties

Molecular Formula

C22H19F5N2O4

Molecular Weight

470.4 g/mol

IUPAC Name

methyl 2-fluoro-6-[3-fluoro-4-[(1R)-1-[[1-[(2,2,2-trifluoroacetyl)amino]cyclopropanecarbonyl]amino]ethyl]phenyl]benzoate

InChI

InChI=1S/C22H19F5N2O4/c1-11(28-19(31)21(8-9-21)29-20(32)22(25,26)27)13-7-6-12(10-16(13)24)14-4-3-5-15(23)17(14)18(30)33-2/h3-7,10-11H,8-9H2,1-2H3,(H,28,31)(H,29,32)/t11-/m1/s1

InChI Key

PONSWFOKRNNNTR-LLVKDONJSA-N

Isomeric SMILES

C[C@H](C1=C(C=C(C=C1)C2=C(C(=CC=C2)F)C(=O)OC)F)NC(=O)C3(CC3)NC(=O)C(F)(F)F

Canonical SMILES

CC(C1=C(C=C(C=C1)C2=C(C(=CC=C2)F)C(=O)OC)F)NC(=O)C3(CC3)NC(=O)C(F)(F)F

Origin of Product

United States

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